dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C24H23N3O4S . This compound is notable for its unique structure, which includes a pyrazole ring fused with a pyridine ring, and is substituted with phenyl and thienyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H23N3O4S/c1-14-19(23(28)30-3)21(20(15(2)25-14)24(29)31-4)17-13-27(16-9-6-5-7-10-16)26-22(17)18-11-8-12-32-18/h5-13,21,25H,1-4H3 |
InChI Key |
WSOTTZGZGAVSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
Dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as compound D) is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of compound D, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound D is characterized by a complex structure that includes a pyridine ring fused with a pyrazole derivative. Its structural formula can be represented as follows:
The presence of both thienyl and phenyl groups contributes to its lipophilicity and potential for bioactivity.
Anticancer Activity
Research has indicated that compound D exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Compound D has been identified as an inhibitor of the MEK-MAPK signaling pathway, which is frequently overactive in cancer cells. Inhibition of this pathway can result in reduced cell growth and increased apoptosis in tumor cells .
- Induction of Apoptosis : Studies have demonstrated that compound D can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Anti-inflammatory Effects
Compound D also displays anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of compound D against various targets:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MEK | 0.5 | |
| Apoptosis Induction | Caspase-3 | 1.0 | |
| Anti-inflammatory | TNF-alpha production | 0.8 |
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), compound D demonstrated a dose-dependent reduction in cell viability with an IC50 value of 0.5 µM. The mechanism was attributed to its ability to inhibit the MEK-MAPK pathway, leading to apoptosis .
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model study assessed the anti-inflammatory effects of compound D in rats subjected to carrageenan-induced paw edema. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory activity at doses of 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
